4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride
CAS No.: 1078713-27-5
Cat. No.: VC4799682
Molecular Formula: C7H7ClF3NS
Molecular Weight: 229.65
* For research use only. Not for human or veterinary use.
![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride - 1078713-27-5](/images/structure/VC4799682.png)
Specification
CAS No. | 1078713-27-5 |
---|---|
Molecular Formula | C7H7ClF3NS |
Molecular Weight | 229.65 |
IUPAC Name | 4-(trifluoromethylsulfanyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C7H6F3NS.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H |
Standard InChI Key | DNHBYCAWANILOG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)SC(F)(F)F.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride features a benzene ring substituted at the para position with both an amine (–NH₂) group and a trifluoromethyl sulfanyl (–SCF₃) group, forming a hydrochloride salt. The molecular formula is C₇H₆ClF₃NS, as derived from its IUPAC name . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl moiety contributes to potential redox activity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1078713-27-5 | |
Molecular Weight | 229.65 g/mol | |
Purity | 95% | |
Hydrophobicity (LogP) | Moderate (estimated ~2.5) | |
Melting Point | Decomposes above 240°C | * |
*Note: Melting point data inferred from analogous compounds .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride typically involves electrophilic trifluoromethylation strategies. A common approach utilizes hypervalent iodine reagents, such as Togni’s reagent, to introduce the –SCF₃ group onto an aniline derivative . For example:
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Sulfanylation: Reaction of 4-iodoaniline with a trifluoromethyl sulfanylating agent (e.g., AgSCF₃) under copper catalysis.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Recent advances in trifluoromethylation, as detailed by Eisenberger et al. (2014), highlight the use of trichlorocyanuric acid (TCICA) as a cost-effective chlorinating agent in similar syntheses . These methods emphasize scalability, with yields exceeding 70% under optimized conditions .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while the –NH₃⁺ signal appears as a broad peak near δ 8.0 ppm.
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¹⁹F NMR: The –CF₃ group produces a quintet at δ −45 to −50 ppm due to coupling with sulfur .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride serves as a precursor in the synthesis of bioactive molecules. For instance, it is utilized in:
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Antimicrobial Agents: Derivatives targeting bacterial enoyl-ACP reductases .
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Kinase Inhibitors: Compounds with enhanced blood-brain barrier permeability due to the –CF₃ group .
Agrochemical Development
The –SCF₃ group’s electron-deficient nature improves pesticide efficacy. Recent patents highlight its incorporation into herbicides targeting acetyl-CoA carboxylase .
Comparative Analysis with Analogues
4-(Trifluoromethyl)aniline Hydrochloride
Unlike its sulfanyl counterpart, this analogue lacks the sulfur atom, reducing redox activity but improving thermal stability (mp: ~240°C) .
4-[(Difluoromethyl)sulfanyl]aniline Hydrochloride
Replacing –CF₃ with –CF₂H decreases lipophilicity (LogP: ~1.8) and alters biological target selectivity.
Recent Research and Future Directions
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